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molecular formula C6H2Cl3NO B2660371 3,5-Dichloroisonicotinoyl chloride CAS No. 229328-97-6

3,5-Dichloroisonicotinoyl chloride

Cat. No. B2660371
M. Wt: 210.44
InChI Key: GYEWEUCHJJZGFQ-UHFFFAOYSA-N
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Patent
US06465471B1

Procedure details

A mixture of 3,5-dichloroisonicotinic acid (2.88 g, 15 mmol) and thionyl chloride (30 ml) was heated to reflux. A few drops of DMF were added and the suspension refluxed for 2 h to give a slightly yellow solution. Excess reagent was removed under reduced pressure and the residue azeotroped with toluene (2×50 ml) to give 3,5-dichloroisonicotinoyl chloride. This was dissolved in CH2Cl2 (50 ml) and added to a solution of 4-aminobenzyl alcohol (1.60 g, 13 mmol) and NMM (1.65 ml, 15 mmol) in CH2Cl2 (50 ml). The mixture was stirred at room temperature overnight. Manganese IV oxide (activated, <5 micron, ˜85%, 22 g) was added to the resulting suspension. The mixture was stirred at room temperature for 6 h then filtered through Celite®. The filtrate was washed with dilute hydrochloric acid (1M, 50 ml) and saturated aqueous sodium hydrogen carbonate (50 ml), dried (Na2SO4) and evaporated under reduced pressure to give the title compound (2.40 g, 63%) as a pale yellow solid. δH (DMSO-d6) 11.35 (1H, s, CHO), 9.95 (1H, s, CONH), 8.83 (2H, s, pyH), 7.96 (2H, d, J 8.7 Hz, ArH) and 7.88 (2H, d, J 8.7 Hz, ArH); m/z (ESI, 60V) 295 (M++1).
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[N:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:14])=O>CN(C=O)C>[Cl:1][C:2]1[CH:10]=[N:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([Cl:14])=[O:5]

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CN=C1)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the suspension refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give a slightly yellow solution
CUSTOM
Type
CUSTOM
Details
Excess reagent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene (2×50 ml)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C(=CN=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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